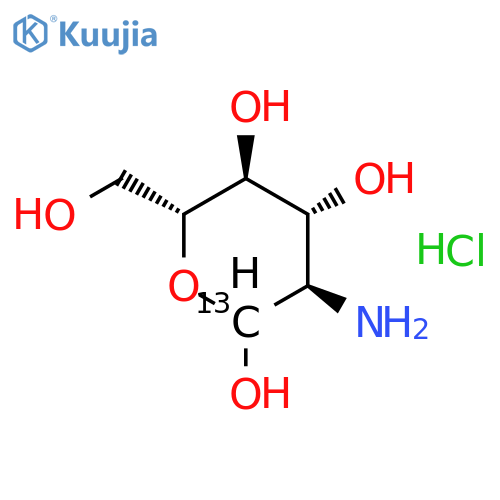Cas no 143553-09-7 (D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI))

D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI) 化学的及び物理的性質
名前と識別子
-
- D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI)
- D-Glucosamine-1-13C hydrochloride
- (4ξ)-2-amino-2-deoxy-D-(1-13C)-xylo-hexopyranose hydrochloride
- 143553-09-7
- DTXSID40746490
- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
- 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1)
- D-Glucosamine-1-13C hydrochloride, 99 atom % 13C
-
- インチ: InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i6+1;
- InChIKey: QKPLRMLTKYXDST-GVSDTCGFSA-N
- ほほえんだ: Cl.OC[C@H]1O[13CH](O)[C@H](N)[C@@H](O)[C@@H]1O
計算された属性
- せいみつぶんしりょう: 215.056
- どういたいしつりょう: 215.056
- 同位体原子数: 1
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 116Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.563
- ふってん: 449.9°Cat760mmHg
- フラッシュポイント: 225.9°C
- PSA: 116.17000
- LogP: -1.75270
- ようかいせい: 未確定
D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 488739-100MG |
D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI) |
143553-09-7 | 100mg |
¥10229.19 | 2023-12-05 |
D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI) 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI)に関する追加情報
D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI): A Comprehensive Overview
D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI), with the CAS number 143553-09-7, is a specialized compound that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of glucose, a fundamental carbohydrate that plays a pivotal role in energy metabolism. The modifications introduced in this compound—specifically the incorporation of 13C and 15N isotopes—make it highly valuable for advanced research applications.
The structure of D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI) is characterized by its unique isotopic labeling. The 13C at position 1 and the amino group (NH) at position 2, which is further labeled with 15N, provide researchers with precise tools for studying metabolic pathways and enzyme kinetics. This labeling allows for non-invasive tracking of glucose metabolism in living systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Recent advancements in isotopic labeling techniques have enhanced the utility of this compound in various research domains. For instance, studies have employed this compound to investigate glycolysis pathways in cancer cells, providing insights into how these cells exploit glucose metabolism for rapid growth. Additionally, its use in tracing carbon fluxes in metabolic networks has contributed to a deeper understanding of energy distribution in cellular systems.
The synthesis of D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI) involves a multi-step process that ensures high purity and stability. Researchers have optimized synthetic protocols to minimize side reactions and maximize yield, making this compound more accessible for large-scale studies. Furthermore, the hydrochloride salt form ensures solubility in aqueous solutions, facilitating its use in various experimental setups.
In terms of applications, this compound has found extensive use in both basic research and applied sciences. In pharmacology, it serves as a tracer for studying drug metabolism and bioavailability. In the field of nutrition, it aids in assessing carbohydrate utilization efficiency under different dietary conditions. Moreover, its application in biotechnology has been pivotal in developing novel therapeutic strategies targeting metabolic disorders.
Recent studies have highlighted the potential of D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI) in personalized medicine. By enabling precise monitoring of metabolic responses to specific treatments, this compound could pave the way for tailored therapies that address individual patient needs more effectively.
In conclusion, D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI) is a versatile tool that continues to advance our understanding of glucose metabolism and its implications across diverse scientific disciplines. As research progresses, its role in unlocking new therapeutic avenues and improving diagnostic methods is expected to grow significantly.
143553-09-7 (D-Glucose-1-13C,2-(amino-15N)-2-deoxy-, hydrochloride (9CI)) 関連製品
- 3947-65-7(Neamine)
- 41708-95-6(Chitohexaose Hexahydrochloride)
- 148411-57-8(Chitosan oligosaccharide)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 78146-52-8(Phenylglyoxal Monohydrate)
- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)
- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)
- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)
- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)
- 1586815-07-7(6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride)




